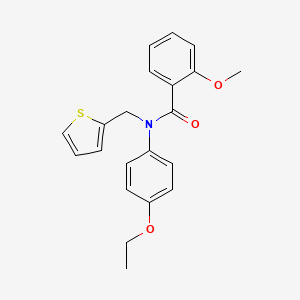
N-(4-ethoxyphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxyphenyl group, a methoxy group, and a thiophene ring. Benzamides are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxyaniline with 2-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Thiophene Group: The thiophene group can be introduced by reacting the benzamide intermediate with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxyphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide
- N-(4-Ethoxyphenyl)-2-methoxy-N-[(furan-2-yl)methyl]benzamide
- N-(4-Ethoxyphenyl)-2-methoxy-N-[(pyridin-2-yl)methyl]benzamide
Uniqueness
N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the ethoxyphenyl and thiophene groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H21NO3S |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-17-12-10-16(11-13-17)22(15-18-7-6-14-26-18)21(23)19-8-4-5-9-20(19)24-2/h4-14H,3,15H2,1-2H3 |
InChI-Schlüssel |
SAHFJTFDOJUJIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


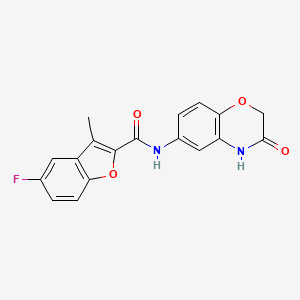
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11341083.png)
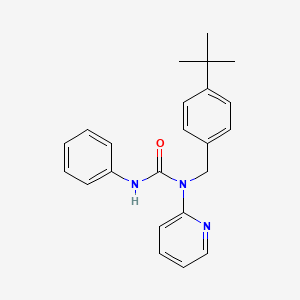
![6-(4-Chlorophenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11341086.png)
![N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11341087.png)
![2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1-propyl-1H-benzimidazole](/img/structure/B11341090.png)
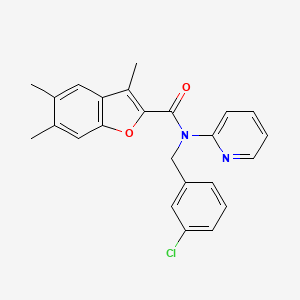
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B11341105.png)
![Ethyl 1-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11341108.png)

![N-(3,4-dimethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11341142.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11341144.png)
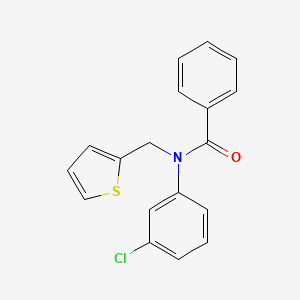
![{1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11341149.png)
